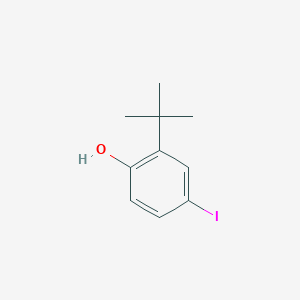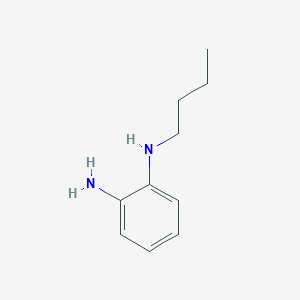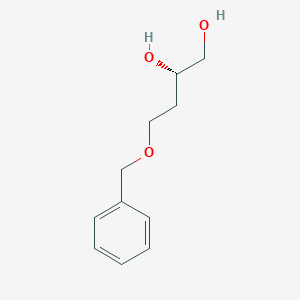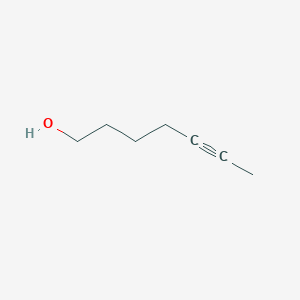
2-Tert-butyl-4-iodophenol
概述
描述
2-Tert-butyl-4-iodophenol is an organic compound with the molecular formula C10H13IO It is a phenol derivative where the hydrogen atom at the para position relative to the hydroxyl group is replaced by an iodine atom, and the hydrogen atom at the ortho position is replaced by a tert-butyl group
作用机制
Target of Action
The primary targets of 2-Tert-butyl-4-iodophenol (2,4-DTBP) are peroxy radicals . Peroxy radicals are reactive oxygen species that can cause oxidative stress in cells, leading to cell damage and death .
Mode of Action
2,4-DTBP interacts with its targets by acting as an antioxidant . It suppresses oxidation by neutralizing free radicals . The primary process involves the abstraction of the hydrogen atom attached to the functional group . This interaction prevents the peroxy radicals from causing oxidative damage to cells .
Biochemical Pathways
The antioxidant effects of 2,4-DTBP play a crucial role in various biochemical pathways. By neutralizing free radicals, 2,4-DTBP reduces the production of reactive oxygen species . This action helps to maintain the redox homeostasis of cells, which is essential for normal cellular functions .
Pharmacokinetics
It’s known that the compound is fairly heat-stable , which may influence its bioavailability and stability in the body.
Result of Action
The molecular and cellular effects of 2,4-DTBP’s action are primarily related to its antioxidant properties. By neutralizing free radicals, 2,4-DTBP can prevent oxidative damage to cells . This action can protect cells from damage and death, thereby promoting cell survival . In addition, 2,4-DTBP has been found to have antifungal, antioxidant, and cancer-fighting properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-DTBP. For instance, heat can affect the stability of 2,4-DTBP, but the compound is known to be fairly heat-stable . Furthermore, the presence of other compounds in the environment can also influence the action of 2,4-DTBP. For example, in the presence of certain substrates, 2,4-DTBP can enhance the durability and endurance of plastics, rubber, and polymers .
生化分析
Biochemical Properties
2-Tert-butyl-4-iodophenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenols are known for their antioxidant properties, and this compound is no exception. It interacts with enzymes such as peroxidases and oxidases, which catalyze the oxidation of phenolic compounds. The interaction with these enzymes often involves the transfer of electrons, leading to the formation of phenoxyl radicals. These radicals can further react with other biomolecules, influencing various biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. Additionally, this compound can impact gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and inhibit or activate their activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain oxidases by binding to their active sites and preventing the oxidation of substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For instance, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production. The localization of this compound can also be modulated by interactions with other biomolecules, such as chaperones and transport proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-iodophenol typically involves the iodination of 2-tert-butylphenol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to facilitate the iodination reaction. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Tert-butyl-4-iodophenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenol derivative without the iodine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiourea can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, cyano, or thiol-substituted phenols.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is 2-tert-butylphenol.
科学研究应用
2-Tert-butyl-4-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It can be used as a probe or reagent in biochemical assays and studies involving enzyme activity and protein interactions.
Industry: It is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
相似化合物的比较
Similar Compounds
2-Tert-butylphenol: Lacks the iodine substituent, making it less reactive in substitution reactions.
4-Iodophenol: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness
2-Tert-butyl-4-iodophenol is unique due to the presence of both the iodine and tert-butyl groups, which confer distinct reactivity and selectivity. The iodine atom provides a site for substitution reactions, while the tert-butyl group offers steric protection and influences the compound’s overall chemical behavior.
属性
IUPAC Name |
2-tert-butyl-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUIHNAPBRUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436788 | |
| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60803-25-0 | |
| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















